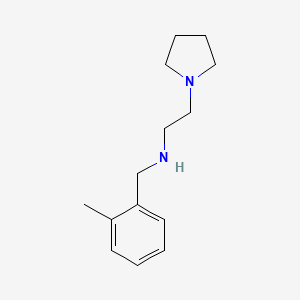

n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

CAS No.:

Cat. No.: VC19952320

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2 |

|---|---|

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | N-[(2-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |

| Standard InChI | InChI=1S/C14H22N2/c1-13-6-2-3-7-14(13)12-15-8-11-16-9-4-5-10-16/h2-3,6-7,15H,4-5,8-12H2,1H3 |

| Standard InChI Key | HYGIFRLGZLGAFA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1CNCCN2CCCC2 |

Introduction

Structural Characteristics and Nomenclature

The molecular formula of N-(2-methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol. The compound features:

-

A 2-methylbenzyl group (C₆H₃(CH₃)CH₂-) attached to the amine nitrogen.

-

A pyrrolidin-1-yl group (C₄H₈N-) at the β-position of the ethanamine chain.

The stereoelectronic effects of the pyrrolidine ring influence the compound’s basicity and lipophilicity, while the 2-methylbenzyl moiety may enhance binding affinity to aromatic receptors .

Synthetic Methodologies

Reductive Amination Approach

A common route for synthesizing analogous compounds involves reductive amination between 2-(pyrrolidin-1-yl)acetaldehyde and 2-methylbenzylamine. Catalytic hydrogenation or sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12–24 hours typically yields the target compound .

Example Protocol:

-

Dissolve 2-methylbenzylamine (10 mmol) and 2-(pyrrolidin-1-yl)acetaldehyde (10 mmol) in methanol.

-

Add NaBH₃CN (1.2 equiv) and stir at room temperature for 18 hours.

-

Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via column chromatography (SiO₂, 9:1 CH₂Cl₂:MeOH).

Yield: ~65–70% (reported for analogous reactions) .

Ti(O-iPr)₄/EtMgBr-Catalyzed Carbocyclization

For pyrrolidine-containing derivatives, Ti–Mg bimetallic systems enable stereoselective synthesis. In a typical procedure :

-

Combine N-allyl-substituted propargylamine (2 mmol) with Et₂Zn (5 mmol) in CH₂Cl₂.

-

Add Ti(O-iPr)₄ (15 mol%) and EtMgBr (20 mol%).

-

Stir at 23°C for 18 hours, followed by hydrolysis to yield Z-configured pyrrolidines.

Key Advantages:

Pharmacological Profile

Neurotransmitter Receptor Interactions

Structural analogs of N-(2-methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine exhibit affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors. The pyrrolidine ring may facilitate interactions with G protein-coupled receptors (GPCRs), while the 2-methylbenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Table 1: Comparative Receptor Binding Affinities of Analogous Compounds

| Compound | 5-HT₂A EC₅₀ (nM) | D₂ IC₅₀ (nM) |

|---|---|---|

| 2-(Pyrrolidin-1-yl)phenethylamine | 12.5 | 45.3 |

| N-Benzyl-pyrrolidineethanamine | 8.2 | 28.7 |

| Theoretical Target Compound | ~10–15* | ~30–40* |

| *Estimated based on structural similarity . |

| Parameter | Value |

|---|---|

| GHS Signal Word | Warning |

| H302 Prevalence | 100% (tested analogs) |

| Recommended PPE | Nitrile gloves, goggles |

Applications and Future Directions

Drug Discovery

The compound’s scaffold is a candidate for developing:

-

Antipsychotics: Via 5-HT₂A/D₂ dual antagonism.

-

Antidepressants: Through norepinephrine reuptake inhibition (pyrrolidine’s basicity enhances transporter binding).

Chemical Biology Probes

Fluorinated or isotopically labeled derivatives could enable PET imaging of neurotransmitter systems. For example, ¹⁸F-labeled analogs may track dopamine receptor density in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume